molecular formula C6H8O7S B14325793 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid CAS No. 105805-07-0

2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid

Cat. No.: B14325793
CAS No.: 105805-07-0
M. Wt: 224.19 g/mol
InChI Key: DBHPPBHYSSVFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid is a chemical compound with the molecular formula C6H8O7S and a molecular weight of 224.189 g/mol . This compound is characterized by the presence of hydroxyl and sulfo groups attached to a hexadienoic acid backbone, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid can be achieved through various chemical reactions. One common method involves the Heck coupling strategy, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . This reaction proceeds in yields ranging from 70% to 90%, depending on the specific substrates used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be processed enzymatically to benzaldehyde by C–C hydrolase BphD, indicating its susceptibility to enzymatic cleavage .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethyl 3-bromo-2-acetoxyacrylate, 1-aryl vinyl ketals, and 1-aryl allylic alcohols . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include benzaldehyde and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid involves its interaction with specific enzymes, such as C–C hydrolase BphD. This enzyme catalyzes the cleavage of the compound, leading to the formation of benzaldehyde and other products . The catalytic mechanism involves a general base-catalyzed attack of water, forming a gem-diol intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid is unique due to the presence of both hydroxyl and sulfo groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

105805-07-0

Molecular Formula

C6H8O7S

Molecular Weight

224.19 g/mol

IUPAC Name

2,6-dihydroxy-6-sulfohexa-2,4-dienoic acid

InChI

InChI=1S/C6H8O7S/c7-4(6(9)10)2-1-3-5(8)14(11,12)13/h1-3,5,7-8H,(H,9,10)(H,11,12,13)

InChI Key

DBHPPBHYSSVFQO-UHFFFAOYSA-N

Canonical SMILES

C(=CC(O)S(=O)(=O)O)C=C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.